molecular formula C13H16O3 B1307777 Ethyl 5-oxo-5-phenylpentanoate CAS No. 73172-56-2

Ethyl 5-oxo-5-phenylpentanoate

Cat. No.: B1307777
CAS No.: 73172-56-2
M. Wt: 220.26 g/mol
InChI Key: XBYIXIAOQPIYHO-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-phenylpentanoate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.268 g/mol. It belongs to the class of alpha-keto esters and is known for its role in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxo-5-phenylpentanoate can be synthesized through the condensation of ethyl acetoacetate with benzaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-phenylpentanoate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 5-oxo-5-phenylpentanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and intermediates.

    Biology: It serves as a precursor in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5-phenylpentanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The compound’s effects are mediated through its ability to undergo chemical transformations and interact with biological molecules .

Comparison with Similar Compounds

Ethyl 5-oxo-5-phenylpentanoate can be compared with other similar compounds, such as:

    Ethyl 3-oxo-5-phenylpentanoate: Similar in structure but differs in the position of the keto group.

    Ethyl phenylglyoxylate: Another alpha-keto ester with different reactivity and applications.

The uniqueness of this compound lies in its specific chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

ethyl 5-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYIXIAOQPIYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400139
Record name ethyl 5-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73172-56-2
Record name ethyl 5-oxo-5-phenylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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